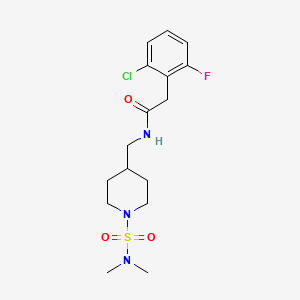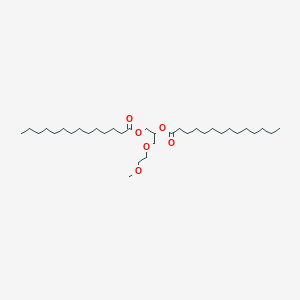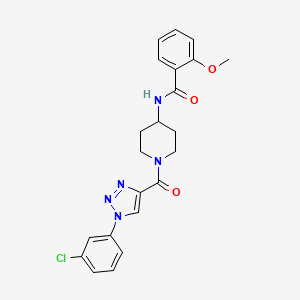![molecular formula C19H15N5O3S2 B2470266 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 903345-25-5](/img/structure/B2470266.png)
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is an organic compound known for its intricate structure and significant utility in various fields such as chemistry, biology, medicine, and industry. This compound contains multiple functional groups, making it versatile and reactive in numerous chemical processes.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Acts as a catalyst or intermediate in various organic reactions due to its reactive functional groups.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in biochemical studies.
Medicine:
Drug Development: Studied for its pharmacological properties, potential therapeutic uses in various diseases.
Industry:
Material Science: Used in the development of advanced materials, polymers, and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically starts with benzo[d]thiazole, benzamide, and other essential reagents.
Reaction Steps:
Formation of Benzo[d]thiazol-2-ylamino Intermediate: This involves the reaction of benzo[d]thiazole with suitable amination reagents to form benzo[d]thiazol-2-ylamino.
Oxidation Reaction: Oxidize the intermediate to introduce the oxoethyl group.
Thioether Formation: React the intermediate with a suitable thiol to form the thioether bond.
1,3,4-Oxadiazole Ring Formation: Utilize cyclization techniques to form the 1,3,4-oxadiazole ring.
Final Coupling: Couple the resultant intermediate with benzamide under appropriate conditions to form the final compound.
Industrial Production: Scaled-up versions of the laboratory synthetic routes are employed with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
Oxidation: N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo oxidation reactions, typically facilitated by reagents like hydrogen peroxide or permanganates.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to target specific functional groups within the molecule.
Substitution: The compound can partake in nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), acetonitrile, and dichloromethane.
Major Products Formed:
From Oxidation: Oxidized derivatives with modified functional groups.
From Reduction: Reduced compounds with simpler structures.
From Substitution: A wide array of substituted derivatives depending on the reactants used.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Binding: Binds to specific enzymes or proteins, inhibiting their activity.
Pathways: Interacts with biochemical pathways, altering metabolic processes or signaling cascades.
Comparaison Avec Des Composés Similaires
N-((5-((2-(benzoxazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
N-((5-((2-(benzothiazol-2-ylamino)-2-hydroxyethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
These similar compounds share structural features but differ in specific functional groups or substituents, leading to distinct properties and applications.
Exploring this compound is like uncovering layers of a rich and multifaceted field of study. The synthesis and applications, as well as the underlying mechanisms, offer endless avenues for research and innovation.
Propriétés
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S2/c25-15(22-18-21-13-8-4-5-9-14(13)29-18)11-28-19-24-23-16(27-19)10-20-17(26)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,26)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZJVBSNNYGURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2470185.png)
![3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B2470186.png)
![3-(2-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one](/img/structure/B2470187.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2470191.png)


![N1-(2-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2470195.png)


![methyl 2-{[2-(3-chlorophenyl)-6-{[(2,4-difluorophenyl)carbamoyl]amino}quinolin-4-yl]oxy}acetate](/img/structure/B2470200.png)
![4-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]piperazine-1-carbothioamide](/img/structure/B2470201.png)


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2470206.png)
